1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4/c1-13(18,8-19-2)7-15-12(17)16-10-6-9(14)4-5-11(10)20-3/h4-6,18H,7-8H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIFSIBIHSJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic organic compound with the molecular formula C17H22ClN2O4. Its structural characteristics, including the urea functional group and chlorinated methoxyphenyl moiety, make it significant in medicinal chemistry and pharmacology. This article reviews its biological activities, potential therapeutic applications, and mechanisms of action, supported by data tables and case studies.
Structural Characteristics
The compound features:
- Chlorinated Methoxyphenyl Moiety : Contributes to its lipophilicity and ability to penetrate biological membranes.
- Hydroxy-2-Methylpropyl Side Chain : Enhances interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Preliminary studies suggest that this compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes involved in disease pathways.
- Receptor Modulation : Interacting with G protein-coupled receptors (GPCRs), influencing signaling pathways.
Therapeutic Applications
Research indicates potential applications in:
- Anti-inflammatory Treatments : The compound may reduce inflammation by inhibiting specific inflammatory mediators.
- Anti-cancer Activity : Preliminary findings suggest it may induce apoptosis in cancer cells through targeted mechanisms.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines in vitro.
- Anticancer Properties : Another investigation showed that the compound inhibited the proliferation of certain cancer cell lines, suggesting a role in cancer therapy.
Comparative Analysis with Analogous Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxypropyl)urea | Lacks the methoxy group on the propyl side chain | Different biological activity profile |
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methylpropyl)urea | Contains a methyl group instead of a hydroxy group | Alters reactivity and potential applications |
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-ethylpropyl)urea | Contains an ethyl group instead of a methyl group | Variations in solubility and reactivity |
Research Findings
Recent studies have focused on elucidating the full spectrum of interactions and their implications for drug development. Key findings include:
- Binding Affinity : The compound shows selective binding to certain receptors, which may enhance its efficacy as a therapeutic agent.
- Metabolic Pathway Alteration : Interaction studies indicate that it can influence metabolic pathways crucial for maintaining homeostasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their functional differences:
Key Observations:
Substituent Effects on Solubility :
- The hydroxy and methoxy groups in the target compound likely improve aqueous solubility compared to analogs like 1-(5-Chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea, where chlorine atoms dominate .
- PD173074’s tertiary amine group may confer pH-dependent solubility, advantageous for drug formulation .
Binding Interactions: Aromatic systems (e.g., quinoline in PQ401) facilitate interactions with hydrophobic enzyme pockets, while hydroxyl groups (target compound) may form hydrogen bonds with polar residues .
Synthetic and Crystallographic Considerations :
- The branched propyl chain in the target compound could complicate crystallization compared to planar analogs like PQ401. Crystallography tools (e.g., SHELX ) may resolve such structural challenges.
Research Findings and Hypotheses
- Hydrogen-Bonding Networks : The hydroxyl group in the target compound may participate in intermolecular H-bonding, as described in graph-set analysis for crystalline materials . This could stabilize crystal lattices or enhance binding to biological targets.
- Kinase Inhibition Potential: Based on PQ401’s activity, the target compound’s methoxyphenyl group may similarly inhibit kinases like IGF-1R or VEGFR, though steric effects from the propyl chain require further study .
- Computational Predictions : Density-functional theory (DFT) methods (e.g., B3LYP ) could model electronic properties, predicting reactivity or binding affinities relative to chlorine-rich analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
